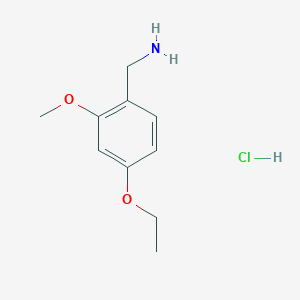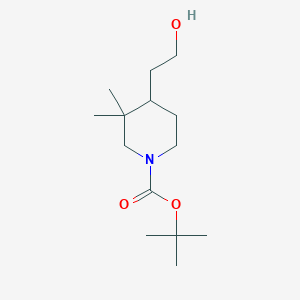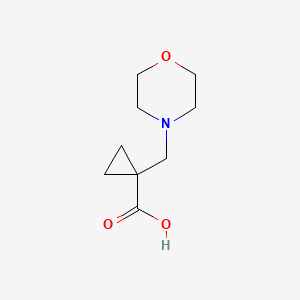
1-(Morpholinomethyl)cyclopropanecarboxylic acid
Vue d'ensemble
Description
1-(Morpholinomethyl)cyclopropanecarboxylic acid is a chemical compound with the CAS Number: 1257236-69-3 . It has a molecular weight of 185.22 and its IUPAC name is 1-(4-morpholinylmethyl)cyclopropanecarboxylic acid . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for 1-(Morpholinomethyl)cyclopropanecarboxylic acid is 1S/C9H15NO3/c11-8(12)9(1-2-9)7-10-3-5-13-6-4-10/h1-7H2, (H,11,12) . This indicates that the compound has a cyclopropane ring attached to a carboxylic acid group, with a morpholinomethyl group also attached to the cyclopropane ring .Physical And Chemical Properties Analysis
1-(Morpholinomethyl)cyclopropanecarboxylic acid is a pale-yellow to yellow-brown sticky oil to semi-solid . Its molecular weight is 185.22 . Other specific physical and chemical properties such as boiling point, melting point, and solubility are not mentioned in the search results.Applications De Recherche Scientifique
Antiproliferative Activity in Cancer Research
- Compound synthesis involving 1-(morpholinomethyl)cyclopropanecarboxylic acid derivatives demonstrated significant inhibitory activity against various cancer cell lines, highlighting its potential in cancer research (Lu et al., 2021).
Peptide Mimicry and Drug Development
- Cyclopropanes, including those with morpholinomethyl structures, have been utilized as conformationally restricted peptide isosteres. This approach aids in designing novel inhibitors with applications in treating diseases such as hypertension (Martín et al., 1992).
Photochemical Conversion in Drug Discovery
- Photochemical strategies involving morpholine-based cyclopropanes have been employed to produce aminonorbornanes, which exhibit low propensity for oxidative processing. This method enhances the development of drugs with improved metabolic stability (Staveness et al., 2019).
Role in Ethylene Biosynthesis
- 1-(Morpholinomethyl)cyclopropanecarboxylic acid derivatives are of interest in studies of ethylene biosynthesis, a crucial process in plant physiology. Their synthesis and study provide insights into the biochemistry of plant growth and development (Pirrung et al., 1989).
Enzyme Inhibition for Therapeutic Applications
- Cyclopropane derivatives, including those with morpholinomethyl groups, have been investigated for their potential as enzyme inhibitors. This research contributes to the development of novel therapeutic agents for various diseases (Groth et al., 1993).
Synthesis of Bioactive Compounds
- Methods involving morpholinomethyl cyclopropanes have been developed for the synthesis of compounds with significant biological activities, including antitumor and antimicrobial properties (Lu et al., 2020).
Propriétés
IUPAC Name |
1-(morpholin-4-ylmethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8(12)9(1-2-9)7-10-3-5-13-6-4-10/h1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSNCMSRRHZGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN2CCOCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholinomethyl)cyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate](/img/structure/B1404059.png)
![Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1404060.png)
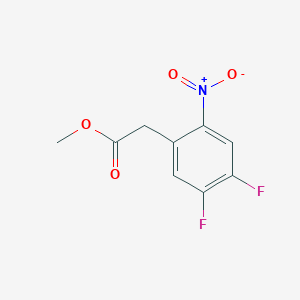
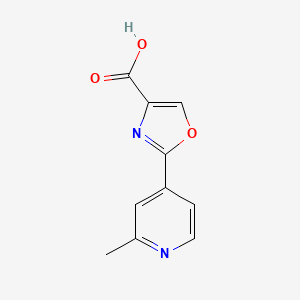
![N-[4-(4-methylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404063.png)
![(7-Chloro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1404064.png)
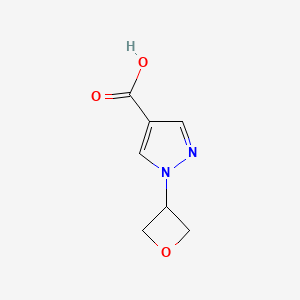
![1-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1404069.png)
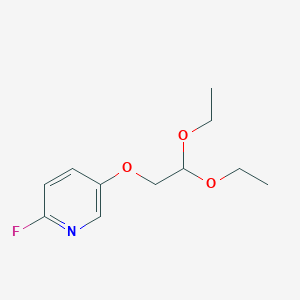
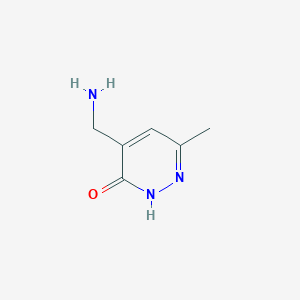
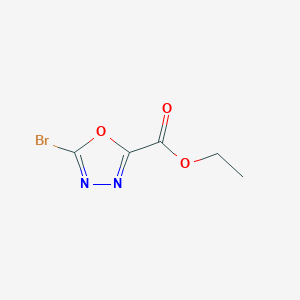
![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B1404078.png)
